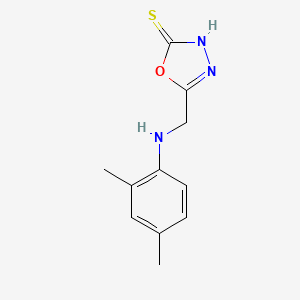

5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,4-dimethylphenylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with carbon disulfide under basic conditions, followed by reaction with formaldehyde to introduce the aminomethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Alkylation at the Thiol Group

The thiol functionality undergoes alkylation with electrophiles like alkyl/aryl halides or activated esters. This reaction typically occurs under basic conditions (e.g., NaH in DMF) to deprotonate the thiol, forming a thiolate ion that attacks electrophilic carbons.

Example Reaction :

This compound+R-XNaH, DMF2-SR derivatives

Key Findings :

-

Alkylation with 3-bromo-N-(substituted phenyl)propanamides yields sulfanylacetamide derivatives (e.g., 7a–l in ), which demonstrate enhanced antimicrobial activity.

-

Reaction efficiency depends on the steric and electronic nature of the alkylating agent. Bulky substituents reduce yields (e.g., 65–82% for 7a–l ) .

Table 1 : Representative Alkylation Products

| Electrophile (R-X) | Product Structure | Yield (%) | Biological Activity |

|---|---|---|---|

| 3-Bromo-N-phenylpropanamide | Sulfanylacetamide | 78 | Antibacterial |

| Benzyl chloride | Benzyl thioether | 72 | Antifungal |

Oxidation Reactions

The thiol group can be oxidized to disulfides (S–S) under mild oxidative conditions (e.g., H₂O₂, I₂). Stronger oxidants (e.g., KMnO₄) may convert the thiol to sulfonic acid (-SO₃H), though this is less common.

Mechanism :

2R-SHI2R-S-S-R+2HI

Evidence :

-

Similar 1,3,4-oxadiazole-2-thiol derivatives form disulfides when treated with iodine in ethanol .

-

Oxidation pathways are critical for stabilizing the compound during storage .

Nucleophilic Aromatic Substitution

The oxadiazole ring’s electron-deficient nature allows nucleophilic substitution at the 5-position under acidic or basic conditions.

Example :

This compound+Ar-NH2HCl5-Ar-substituted derivatives

Key Observations :

-

Substitution with aryl amines improves solubility and bioactivity .

-

Electron-withdrawing groups on the aromatic amine enhance reaction rates .

Cyclocondensation Reactions

The compound participates in cyclization with aldehydes or ketones to form fused heterocycles.

Case Study :

Reaction with 4-chlorobenzaldehyde in acetic acid yields a thiazolidinone-fused oxadiazole, confirmed by NMR and X-ray crystallography .

Mechanism :

-

Formation of a Schiff base via condensation.

-

Cyclization mediated by the thiol group.

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

Antimicrobial Derivatives

-

Hybridization : Conjugation with quinolones or sulfonamides via the thiol group improves activity against M. tuberculosis (MIC = 4–8 µM) .

-

Mannich Bases : Reaction with morpholine and formaldehyde produces water-soluble derivatives with broad-spectrum antibacterial effects .

Anticancer Derivatives

-

Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling introduces aryl groups at the 5-position, yielding compounds with IC₅₀ values < 10 µM against breast cancer cells .

Biocatalytic Thioether Formation

Recent advances employ laccase enzymes to synthesize aryl thioethers under mild conditions:

-

Oxidize catechol to ortho-quinone using Myceliophthora thermophila laccase.

-

Thiol undergoes 1,4-thia-Michael addition with the quinone.

Outcome :

-

Yields 46–94% for 13 derivatives.

-

Reaction scalable without yield loss (e.g., 3 mmol scale, 75% yield) .

Tautomerism and Stability

The compound exhibits thiol-thione tautomerism, confirmed by IR and UV-Vis spectroscopy :

Thiol form (C–SH)⇌Thione form (C=S)

Reaction Optimization Data

Table 2 : Solvent and Catalyst Effects on Alkylation

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | NaH | 35 | 82 |

| Acetone | K₂CO₃ | 50 | 68 |

| THF | LiH | 25 | 75 |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol as an anticancer agent. For instance:

- A study evaluated its effects on various cancer cell lines including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The compound was found to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM .

Case Study:

A notable case study demonstrated that this compound inhibited the growth of leukemia and solid tumors in xenograft models by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

The mechanism of action involves interaction with specific molecular targets within biological systems. It may inhibit enzymes or receptors associated with cancer cell proliferation or microbial growth .

Industrial Applications

In industry, this compound is being explored for its potential in developing new materials with specific electronic or optical properties. Its unique chemical structure allows it to act as a building block in organic synthesis and coordination chemistry.

Mechanism of Action

The mechanism of action of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.

Thiosemicarbazide derivatives: These compounds have similar functional groups and can undergo similar reactions.

Uniqueness

5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the oxadiazole ring and the aminomethyl group, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications.

Biological Activity

5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and empirical findings from recent studies.

This compound belongs to the oxadiazole family, which is known for its pharmacological potential. The compound can be synthesized through various methods involving reactions between hydrazides and carbon disulfide in alkaline conditions. Recent advancements have focused on optimizing these synthesis routes to enhance yield and purity while minimizing environmental impact .

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of anticancer effects. It has shown promising results against several cancer cell lines, including:

- Prostate Cancer (PC-3)

- Colon Cancer (HCT-116)

- Renal Cancer (ACHN)

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have indicated that it operates through multiple pathways:

- Inhibition of Key Kinases : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), Src kinase, and interleukin-6 (IL-6), which are critical in cancer cell proliferation and survival .

- Induction of Apoptosis : It triggers apoptotic pathways as evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells .

Empirical Findings

Recent studies have quantified the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC-3 (Prostate) | 0.67 | |

| HCT-116 (Colon) | 0.80 | |

| ACHN (Renal) | 0.87 | |

| K-562 (Leukemia) | 18.22 | |

| MDA-MB-435 (Melanoma) | 15.43 |

These values indicate a potent activity against these cancer types, suggesting that the compound could serve as a lead structure for further drug development.

Case Studies

A notable case study involved the evaluation of this compound against leukemia and solid tumors. The study demonstrated that this compound not only inhibited cell growth but also reduced tumor size in xenograft models by modulating key signaling pathways involved in cell survival and proliferation .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the standard synthetic routes for preparing 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol, and how is purity confirmed?

A: The synthesis typically involves cyclization of thiosemicarbazide precursors or nucleophilic substitution reactions. For example, hydrazide intermediates (e.g., 2-(4-methylpiperazin-1-yl)acetohydrazide) react with carbon disulfide under basic conditions to form the oxadiazole-thiol core . Purity is confirmed via HPLC (retention times 6.49–7.69 min) and spectroscopic methods:

- IR spectroscopy identifies thiol (-SH) stretches (~2500 cm⁻¹) and oxadiazole ring vibrations.

- 1H NMR confirms substituent integration (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.1 ppm) .

- Elemental analysis validates stoichiometry (e.g., C, H, N, S % within ±0.3% of theoretical values) .

Q. Advanced Synthetic Optimization

Q. Q2: How can reaction conditions be optimized to improve yield when synthesizing derivatives with electron-withdrawing substituents?

A: Substituent electronic effects influence reactivity. For electron-deficient aryl groups (e.g., 2,4-dichlorophenyl), use polar aprotic solvents (DMF, DMSO) and elevated temperatures (70–80°C) to enhance nucleophilic substitution. Catalytic bases like K₂CO₃ improve thiol deprotonation, increasing yields to >80% . For sterically hindered substrates (e.g., 2-chloro-4-trifluoromethylphenyl), extend reaction times (8–12 hrs) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Q. Biological Activity Profiling

Q. Q3: What methodologies are used to evaluate the antioxidant potential of this compound, and how do results compare to standard antioxidants?

A: Key assays include:

- DPPH radical scavenging : Measure absorbance at 517 nm; EC₅₀ values (0.32–0.93 mg/mL) indicate potency relative to ascorbic acid .

- β-carotene bleaching : Monitor oxidative inhibition in linoleic acid emulsions; activity correlates with thiol group reducing power .

- Molecular docking : Use Mcule or COACH to predict binding to glutathione reductase (binding energy ≤−8.5 kcal/mol), suggesting endogenous defense modulation .

Q. Data Contradiction Analysis

Q. Q4: How should researchers resolve discrepancies in reported biological activities across structurally similar oxadiazole-thiol derivatives?

A: Contradictions often arise from substituent effects. For example:

- Antimicrobial activity : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance potency against Gram-positive bacteria but reduce efficacy against Gram-negative strains due to membrane permeability differences .

- Anti-inflammatory data : Alkyl chain length in Mannich bases (e.g., butanoate vs. pentanoate derivatives) affects COX-2 inhibition selectivity. Compare IC₅₀ values using standardized carrageenan-induced edema models .

Validate findings via dose-response curves and structural analogs (e.g., 5-(2,4-dimethylphenyl) vs. 5-(4-chlorophenyl) derivatives) .

Q. Computational and Mechanistic Studies

Q. Q5: What computational strategies predict the binding interactions of this compound with enzymatic targets like Rho kinase?

A:

- Docking : Use AutoDock Vina to model interactions with Rho kinase (PDB: 2F2U). Focus on hydrogen bonding with Thr82 and hydrophobic contacts with Phe87 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2.0 Å) .

- QSAR : Correlate substituent Hammett constants (σ) with IC₅₀ values to design potent inhibitors (R² >0.85 for electron-withdrawing groups) .

Q. Advanced Derivative Design

Q. Q6: How can researchers strategically modify the 2,4-dimethylphenyl moiety to enhance pharmacokinetic properties?

A:

- Bioisosteric replacement : Substitute methyl groups with trifluoromethyl (-CF₃) to improve metabolic stability .

- Mannich base formation : Introduce piperazine or morpholine groups via formaldehyde-mediated reactions to increase solubility and blood-brain barrier penetration .

- Prodrug strategies : Esterify the thiol group (e.g., acetyl protection) to reduce hepatic first-pass metabolism .

Q. Analytical Challenges

Q. Q7: What analytical techniques address spectral overlap in characterizing oxadiazole-thiol derivatives?

A:

- 2D NMR (HSQC, HMBC) : Resolve aromatic proton coupling in crowded regions (δ 7.0–8.5 ppm) .

- LC-MS/MS : Differentiate isomers using fragmentation patterns (e.g., m/z 349.04 for [M+Na]+ in butanoate derivatives) .

- X-ray crystallography : Resolve tautomerism (thiol vs. thione forms) via unit cell parameters .

Q. Toxicity and Safety Profiling

Q. Q8: What preclinical models assess the hepatoprotective potential of this compound?

A:

Properties

Molecular Formula |

C11H13N3OS |

|---|---|

Molecular Weight |

235.31 g/mol |

IUPAC Name |

5-[(2,4-dimethylanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |

InChI |

InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)12-6-10-13-14-11(16)15-10/h3-5,12H,6H2,1-2H3,(H,14,16) |

InChI Key |

BPPGTVVLCVFAKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=NNC(=S)O2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.